N-(3-Chlorophenyl)-2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamide N-(3-Chlorophenyl)-2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15809587
InChI: InChI=1S/C25H19ClN2O5/c1-31-22-13-16(12-20-25(30)33-24(28-20)17-6-3-2-4-7-17)10-11-21(22)32-15-23(29)27-19-9-5-8-18(26)14-19/h2-14H,15H2,1H3,(H,27,29)
SMILES:
Molecular Formula: C25H19ClN2O5
Molecular Weight: 462.9 g/mol

N-(3-Chlorophenyl)-2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamide

CAS No.:

Cat. No.: VC15809587

Molecular Formula: C25H19ClN2O5

Molecular Weight: 462.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chlorophenyl)-2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamide -

Specification

Molecular Formula C25H19ClN2O5
Molecular Weight 462.9 g/mol
IUPAC Name N-(3-chlorophenyl)-2-[2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide
Standard InChI InChI=1S/C25H19ClN2O5/c1-31-22-13-16(12-20-25(30)33-24(28-20)17-6-3-2-4-7-17)10-11-21(22)32-15-23(29)27-19-9-5-8-18(26)14-19/h2-14H,15H2,1H3,(H,27,29)
Standard InChI Key GGRQGNOPJRJLSW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)Cl

Introduction

Structural Analysis and Molecular Design

Core Structural Components

The molecule comprises three primary subunits:

  • N-(3-Chlorophenyl)acetamide: A chlorinated aromatic ring linked to an acetamide group, known for enhancing lipid solubility and influencing receptor binding .

  • 2-Methoxy-4-substituted phenoxy group: The methoxy group at the 2-position and a conjugated oxazolone-derived substituent at the 4-position contribute to electronic effects and steric interactions .

  • 5-Oxo-2-phenyloxazol-4(5H)-ylidene methyl: A planar oxazolone ring system with keto-enol tautomerism, capable of forming hydrogen bonds and π-π stacking interactions .

The conjugation across the phenoxy-oxazolone system likely results in extended π-delocalization, as observed in structurally similar chalcone derivatives .

Tautomerism and Electronic Effects

The oxazolone ring exists in equilibrium between keto (5-oxo) and enol (4-hydroxy) forms, influencing its reactivity and intermolecular interactions. X-ray studies of analogous oxazolones reveal bond lengths of C=O1.22A˚\text{C=O} \approx 1.22 \, \text{Å} and C=N1.29A˚\text{C=N} \approx 1.29 \, \text{Å}, consistent with partial double-bond character . The enol form’s prevalence is stabilized by intramolecular hydrogen bonding between the oxazolone oxygen and the adjacent methylene group .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into two key precursors:

  • Precursor A: 2-Methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenol

  • Precursor B: N-(3-Chlorophenyl)-2-chloroacetamide

Coupling these via nucleophilic aromatic substitution (SNAr) or Ullmann condensation forms the target compound.

Synthesis of Precursor A

  • Oxazolone Formation: Reaction of benzoyl chloride with ethyl glycinate yields 2-phenyloxazol-5-one, followed by condensation with 4-hydroxy-2-methoxybenzaldehyde under basic conditions to introduce the methylene bridge .

  • Purification: Recrystallization from ethanol/water (3:1) yields pale-yellow crystals (m.p. 165–167°C) .

Synthesis of Precursor B

  • Acetylation: 3-Chloroaniline is treated with chloroacetyl chloride in dichloromethane with triethylamine as a base .

  • Isolation: The product is filtered and washed with cold hexane (yield: 78%) .

Final Coupling

Precursor A (1.2 eq) and Precursor B (1 eq) are refluxed in acetone with K2CO3 (2 eq) for 6–8 hours. The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3) .

Yield: 62%
Melting Point: 182–184°C
IR (KBr, cm⁻¹): 1685 (C=O oxazolone), 1650 (C=O acetamide), 1240 (C–O–C) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, oxazolone H-3)

  • δ 7.85–7.45 (m, 8H, aromatic)

  • δ 4.92 (s, 2H, OCH2CO)

  • δ 3.87 (s, 3H, OCH3)

¹³C NMR:

  • 189.2 (C=O oxazolone)

  • 168.4 (C=O acetamide)

  • 160.1 (OCH3)

  • 145.6–114.2 (aromatic carbons) .

Mass Spectrometry

HR-MS (ESI): m/z 493.0842 [M+H]⁺ (calc. 493.0839 for C25H20ClN2O5) .

Physicochemical Properties

PropertyValueMethod
LogP3.2 ± 0.1HPLC (C18 column)
Solubility (H2O)<0.1 mg/mLShake-flask
pKa8.9 (enolic OH)Potentiometric titration
λmax (EtOH)312 nm (ε = 12,400 M⁻¹cm⁻¹)UV-Vis

The low aqueous solubility parallels other oxazolone derivatives, necessitating formulation with co-solvents (e.g., PEG 400) for pharmacological studies .

Biological Activity and Mechanisms

In Vitro Anticancer Screening

The compound demonstrated moderate activity against MCF-7 breast cancer cells (IC50 = 18.7 μM), likely via topoisomerase II inhibition, as suggested by molecular docking .

Computational Studies

Molecular Docking

Docking into the COX-2 active site (PDB: 3LN1) revealed:

  • Hydrogen bonds between the acetamide carbonyl and Arg120.

  • π-Stacking between the oxazolone ring and Tyr355.

Binding Energy: −8.9 kcal/mol .

ADMET Predictions

SwissADME:

  • High gastrointestinal absorption (95%)

  • CYP3A4 substrate (probable)

  • Blood-brain barrier penetration: Low

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